Dioctyl ether
Overview
Description
Dioctyl ether, also known as 1,1’-oxybisoctane, is an organic compound with the chemical formula C16H34O. It is a colorless, odorless, and oily liquid that is slightly soluble in water. This compound is primarily used as a solvent and an intermediate in organic synthesis. It is known for its high boiling point and low polarity, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctyl ether can be synthesized through the catalytic dehydration of octanol-1. One common method involves using a copper (II) acetylacetonate and carbon tetrabromide catalyst system at a temperature of 195-200°C for 8-12 hours. The molar ratio of copper (II) acetylacetonate to carbon tetrabromide to octanol-1 is 1:5:100 . Another method involves heating octanol-1 in the presence of a fluorinated ion exchange resin, such as Nafion-N, at 145-150°C in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydration of octanol-1 using various catalysts and reaction conditions to achieve high yields. The process may include steps such as filtration, washing with diethyl ether, and drying over magnesium sulfate to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dioctyl ether can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions are less common for this compound due to its stable ether linkage.
Substitution: This compound can participate in substitution reactions, particularly with strong acids or Lewis acids, forming addition complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Substitution: Strong acids such as hydrochloric acid or sulfuric acid, and Lewis acids like boron trifluoride, are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Substitution: Various addition complexes depending on the reagents used.
Scientific Research Applications
Dioctyl ether has several scientific research applications, including:
Chemistry: Used as a solvent in the preparation of monodisperse iron nanoparticles and cobalt ferrite nanocrystals.
Biology: Employed in the synthesis of nanostructured composites for biological applications.
Medicine: Utilized in pharmaceutical emulsions and cosmetic agents as an emollient.
Industry: Acts as a solvent and intermediate in the production of various industrial chemicals.
Mechanism of Action
Dioctyl ether primarily acts as a solvent and an intermediate in organic synthesis. Its mechanism of action involves dissolving other substances and facilitating chemical reactions by providing a medium for reactants to interact. The molecular targets and pathways involved depend on the specific application and the reactants used in the synthesis process .
Comparison with Similar Compounds
Similar Compounds
Dihexyl ether: Another ether with a similar structure but shorter alkyl chains.
Dibutyl ether: An ether with even shorter alkyl chains.
Dioctyl sulfosuccinate: A related compound used as a surfactant and emulsifier.
Uniqueness
Dioctyl ether is unique due to its high boiling point, low polarity, and excellent solvent properties. These characteristics make it suitable for applications requiring high-temperature stability and low reactivity. Its ability to form stable addition complexes with strong acids and Lewis acids further distinguishes it from other ethers .
Properties
IUPAC Name |
1-octoxyoctane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJOXAZJBOMXID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
Record name | DI-N-OCTYL ETHER | |
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DSSTOX Substance ID |
DTXSID20862324 | |
Record name | Dicaprylyl ether | |
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Molecular Weight |
242.44 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Di-n-octyl ether is a liquid. (NTP, 1992), Liquid, Liquid; [CAMEO] Clear colorless liquid; [MSDSonline] | |
Record name | DI-N-OCTYL ETHER | |
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Record name | Octane, 1,1'-oxybis- | |
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Record name | Dioctyl ether | |
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Boiling Point |
572 °F at 760 mmHg (NTP, 1992) | |
Record name | DI-N-OCTYL ETHER | |
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Flash Point |
greater than 212 °F (NTP, 1992) | |
Record name | DI-N-OCTYL ETHER | |
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Density |
0.82 (NTP, 1992) - Less dense than water; will float | |
Record name | DI-N-OCTYL ETHER | |
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Vapor Density |
8.36 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | DI-N-OCTYL ETHER | |
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CAS No. |
629-82-3 | |
Record name | DI-N-OCTYL ETHER | |
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Record name | Octyl ether | |
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Record name | Dicaprylyl ether | |
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Record name | Dioctyl ether | |
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Record name | Octane, 1,1'-oxybis- | |
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Record name | Dioctyl ether | |
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Record name | Dioctyl ether | |
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Record name | DICAPRYLYL ETHER | |
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Retrosynthesis Analysis
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